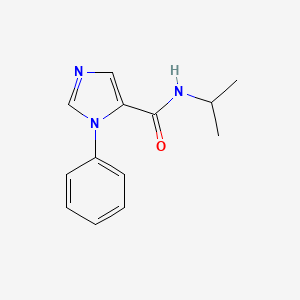![molecular formula C13H17N3O2 B7470923 4-[4-(Dimethylamino)benzoyl]piperazin-2-one](/img/structure/B7470923.png)
4-[4-(Dimethylamino)benzoyl]piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Dimethylamino)benzoyl]piperazin-2-one, also known as DMABN, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperazine derivatives and has a molecular formula of C13H18N4O2. DMABN is a white crystalline powder that is soluble in water, ethanol, and other organic solvents.
Mécanisme D'action
The mechanism of action of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one involves the reaction of the compound with ROS to produce a fluorescent product. The reaction takes place through the formation of a radical intermediate, which reacts with molecular oxygen to produce the fluorescent product. The fluorescence intensity of the product is proportional to the concentration of ROS in the sample. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to be selective for certain types of ROS such as hydrogen peroxide and superoxide anion.
Biochemical and Physiological Effects:
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been shown to have minimal toxicity in vitro and in vivo. The compound does not affect the viability of cells at concentrations used for ROS detection. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as apoptosis, inflammation, and oxidative stress. The compound has also been used to study the antioxidant activity of natural compounds and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has several advantages for lab experiments. The compound is highly selective for ROS and has minimal toxicity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also easy to use and can be detected using spectroscopic methods. However, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has some limitations. The compound has limited solubility in aqueous solutions, which can affect its sensitivity and selectivity. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one is also sensitive to light and can degrade over time, which can affect its stability.
Orientations Futures
There are several future directions for the use of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in scientific research. One direction is the development of new derivatives of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one that have improved properties such as solubility and stability. Another direction is the application of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one in the study of ROS in complex biological systems such as tissues and organs. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can also be used in the development of new drugs and therapies for diseases that are associated with oxidative stress. Finally, 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be used in the development of new diagnostic tools for the detection of ROS in clinical samples.
Méthodes De Synthèse
4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be synthesized through a multi-step process that involves the reaction of piperazine with 4-dimethylaminobenzoyl chloride. The reaction takes place in the presence of a base such as pyridine, and the resulting product is purified through recrystallization. The yield of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one can be improved by optimizing the reaction conditions such as the temperature, reaction time, and the molar ratio of reactants.
Applications De Recherche Scientifique
4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that are produced in cells during normal metabolic processes and can cause cellular damage if their levels are not regulated. 4-[4-(Dimethylamino)benzoyl]piperazin-2-one reacts with ROS to produce a fluorescent product that can be detected using spectroscopic methods. This property of 4-[4-(Dimethylamino)benzoyl]piperazin-2-one has been used to study the role of ROS in various biological processes such as aging, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[4-(dimethylamino)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)11-5-3-10(4-6-11)13(18)16-8-7-14-12(17)9-16/h3-6H,7-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAQWKIICQHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Dimethylamino)benzoyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)

![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)

![3-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470927.png)
![4-(Azetidin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B7470940.png)
![3-methylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470945.png)
![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)